molecular formula C16H13FOS B13092231 2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde

2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13092231
M. Wt: 272.3 g/mol
InChI Key: SSQBOLXWPVTAJA-UHFFFAOYSA-N
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Description

2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a propanoyl group, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3-(3-fluorophenyl)propanoic acid with thiobenzaldehyde under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)propanoic acid
  • 2-(3-Fluorophenyl)piperidine
  • 3-(2-Fluorophenyl)propanoic acid

Uniqueness

2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde is unique due to its combination of a fluorophenyl group and a thiobenzaldehyde moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H13FOS

Molecular Weight

272.3 g/mol

IUPAC Name

2-[3-(3-fluorophenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C16H13FOS/c17-14-6-3-4-12(10-14)8-9-16(18)15-7-2-1-5-13(15)11-19/h1-7,10-11H,8-9H2

InChI Key

SSQBOLXWPVTAJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC(=CC=C2)F

Origin of Product

United States

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